molecular formula C10H20O2 B1174805 traN protein CAS No. 147416-08-8

traN protein

Cat. No.: B1174805
CAS No.: 147416-08-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The traN protein is a key bacterial outer membrane protein encoded by conjugative plasmids and is essential for the process of mating pair stabilization (MPS) during bacterial conjugation . This process involves the formation of a tight, stable junction between donor and recipient cells, which is a critical step for the efficient horizontal transfer of DNA, including antibiotic resistance and virulence genes . In F-like plasmids, TraN mediates species-specific conjugation by interacting directly with distinct outer membrane proteins in the recipient cell, such as OmpW, OmpK36, or OmpA . These specific pairings, categorized into structural types like TraNα, TraNβ, TraNγ, and TraNδ, are a major determinant of plasmid-host range and the flow of genetic material among bacteria . In other systems, such as the Gram-positive plasmid pIP501, TraN acts as a cytosolic transcriptional regulator that binds plasmid DNA to repress the expression of conjugation operon genes, providing a distinct mechanism for controlling transfer rates . As a critical virulence factor for the spread of antimicrobial resistance, the this compound is an important research tool for molecular microbiologists. Its study is vital for elucidating the mechanisms of bacterial evolution, pathogenicity, and the fundamental processes of horizontal gene transfer . This product is For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147416-08-8

Molecular Formula

C10H20O2

Synonyms

traN protein

Origin of Product

United States

Molecular Architecture and Subcellular Localization of Tran Protein

Subcellular Compartmentalization of TraN Protein within the Bacterial Envelope

The this compound is an integral outer membrane protein, firmly embedded within the outer lipid bilayer of the bacterial envelope. This strategic positioning is crucial for its role in mediating interactions between the donor and recipient cells during conjugation. As an outer membrane protein, its extracellular domains are exposed to the external environment, allowing for direct contact with the recipient cell surface. At the same time, its transmembrane and periplasmic portions are positioned to interact with other components of the conjugation machinery within the donor cell. This localization to the outer membrane places TraN at the forefront of the initial cell-to-cell recognition and stabilization events that are prerequisite for successful DNA transfer.

Primary Structure and Processing of this compound

The primary structure of the this compound consists of a linear sequence of amino acids. In its initial, unprocessed form, the F plasmid this compound is composed of 602 amino acids. However, it undergoes post-translational modification, specifically the cleavage of a signal sequence at its N-terminus. This processing results in the mature form of the this compound, which is comprised of 584 amino acids and is the functional version found in the outer membrane wisc.edu. The primary sequence of TraN is notable for its high content of cysteine residues, which play a vital role in its structure and function.

Domain Organization and Functional Motifs of this compound

The this compound exhibits a distinct domain organization, with specific regions and motifs that are critical for its function in conjugation. These domains can be broadly categorized into an N-terminal region containing extracellular loops and a highly conserved C-terminal region rich in cysteine residues.

The N-terminal half of the this compound is characterized by the presence of several extracellular loops. Research has identified three main extracellular loops within this region that are directly involved in the recognition of and interaction with recipient cells nih.govjh.edu. These loops are essential for binding to specific molecules on the surface of the recipient bacterium, such as the outer membrane protein A (OmpA) and lipopolysaccharide (LPS) moieties wisc.edunih.gov. The specificity of this interaction is a key determinant of the mating range of the plasmid. For instance, the this compound from the F plasmid requires OmpA on the recipient cell for efficient mating pair stabilization, while the TraN from the R100 plasmid can recognize LPS alone wisc.edunih.gov. The amino acid sequences within these extracellular loops are often variable between different TraN variants, which accounts for their different recipient specificities.

In contrast to the variable N-terminal region, the C-terminal region of the this compound is highly conserved across different F-like plasmids jh.edu. A defining feature of this C-terminal domain is its high concentration of cysteine residues. The F plasmid this compound, for example, contains 22 conserved cysteines, with five of the six completely conserved cysteines located in this C-terminal region. The conservation of these cysteine residues underscores their critical importance for the fundamental functions of TraN in the conjugation process. Mutations that alter these cysteine residues have been shown to significantly impair or abolish the protein's function, highlighting their essential role in maintaining the structural integrity and activity of TraN.

The numerous cysteine residues within the this compound, particularly in the C-terminal region, are crucial for the formation of disulfide bonds. These covalent linkages between the thiol groups of cysteine residues are vital for the proper folding and structural stability of the protein mdpi.comnih.govwikipedia.org. Disulfide bonds help to maintain the three-dimensional conformation of TraN, which is essential for its function in recognizing and binding to recipient cells, as well as for its interactions with other components of the conjugation apparatus. The stability conferred by these bonds is likely critical for the protein to withstand the extracellular environment and maintain its functional state during the dynamic process of mating pair formation.

Oligomerization State and Multimeric Assembly of this compound

While the precise oligomeric state of the this compound within the outer membrane has not been definitively determined, it is hypothesized to function as part of a larger, multimeric assembly. TraN is a key component of the mating pair stabilization (Mps) system, which is thought to involve interactions with other proteins, such as TraG, to form a channel for DNA transfer nih.gov. The formation of such a complex suggests that TraN likely exists and functions in an oligomeric state. The study of the oligomerization of membrane proteins is inherently challenging, and further research is needed to elucidate the specific multimeric structure of TraN and how this assembly contributes to its function in bacterial conjugation nih.gov. It is believed that the interaction and assembly of multiple TraN proteins, possibly in conjunction with other Tra proteins, are necessary to create a stable and functional conjugation pore.

Data Tables

Table 1: Structural and Functional Features of this compound

Feature Description
Subcellular Localization Integral outer membrane protein
Primary Structure (F plasmid) Initially 602 amino acids, processed to a mature form of 584 amino acids
N-terminal Region Contains three main extracellular loops involved in recipient cell recognition (OmpA and LPS binding)
C-terminal Region Highly conserved and rich in cysteine residues, essential for conjugation
Disulfide Bonds Crucial for structural stability and proper folding

| Hypothesized Oligomerization | Functions as part of a multimeric complex, though the exact state is unknown |

Table 2: Key Functional Motifs and Their Roles in this compound

Motif/Region Location Function
Extracellular Loops N-terminal half Interaction with recipient cell surface receptors (e.g., OmpA, LPS)

| Cysteine-rich Region | C-terminal half | Structural integrity, disulfide bond formation, essential for conjugation activity |

Mechanistic Insights into Tran Protein Mediated Mating Pair Stabilization

TraN Protein's Role in Initiating and Stabilizing Donor-Recipient Cell Adhesion

The this compound is a key player in the initial and crucial stages of bacterial conjugation, where it mediates the stabilization of the mating pair. nih.gov Following the initial contact established by the F-pilus, TraN, an outer membrane protein in the donor cell, engages with specific receptors on the recipient cell surface. nih.govebi.ac.uk This interaction creates a tight and shear-resistant junction between the two cells, a prerequisite for efficient DNA transfer. nih.gov The importance of TraN is underscored by the observation that mutations in the traN gene lead to a drastic reduction in conjugation efficiency, decreasing transfer levels by several orders of magnitude. nih.govasm.org

TraN's function is distinct from that of the F-pilus; while the pilus initiates contact, TraN is responsible for the subsequent stabilization of this connection. nih.gov This stabilization is critical for forming multicellular mating aggregates, which are observable in liquid cultures and are thought to enhance the efficiency of conjugation. nih.gov The process of mating pair stabilization is not solely dependent on TraN but also involves other proteins, such as the inner membrane protein TraG. nih.govmicrobiologyresearch.org Together, these proteins are thought to form a complex that spans the donor cell envelope, anchoring the connection to the recipient cell. nih.gov The essential role of TraN in establishing a stable bridge between donor and recipient cells highlights its significance as a central component in the intricate machinery of bacterial conjugation. nih.gov

Specificity of this compound Interaction with Recipient Outer Membrane Receptors

The function of TraN in mating pair stabilization is characterized by a high degree of specificity in its interactions with receptors on the outer membrane of the recipient cell. nih.govasm.orgbiorxiv.orgrtihs.org This specificity is a critical determinant of the host range of conjugative plasmids and ensures that DNA transfer occurs efficiently between compatible bacterial partners. asm.orgbiorxiv.org TraN achieves this specificity by recognizing and binding to particular outer membrane proteins (OMPs) and lipopolysaccharide (LPS) moieties on the recipient cell surface. nih.govnih.gov The diversity of TraN proteins and their cognate receptors allows for a complex network of interactions that govern the flow of genetic information within bacterial populations.

The interaction between the this compound of the F plasmid and the OmpA protein of the recipient Escherichia coli cell is a classic example of receptor-mediated recognition in bacterial conjugation. nih.govnih.govmicrobiologyresearch.org F plasmid TraN requires the presence of OmpA in the recipient cell for efficient mating pair stabilization. nih.govmicrobiologyresearch.org This interaction is highly specific, as demonstrated by the fact that mutations in the ompA gene of the recipient cell can significantly reduce the efficiency of F plasmid conjugation. nih.govnih.gov

The specificity of this interaction lies within a particular region of the this compound. nih.gov Genetic analyses have revealed that the central portion of the F this compound is responsible for its OmpA receptor specificity. nih.gov More specifically, three external loops within a highly divergent region of F TraN (amino acids 164 to 333) have been identified as potential candidates for direct interaction with OmpA. nih.govbiorxiv.orgmicrobiologyresearch.org These loops are exposed on the cell surface, making them accessible for binding to OmpA on the recipient cell. nih.govmicrobiologyresearch.org The N-terminal region of TraN is broadly implicated in the interaction with OmpA during mating pair stabilization. nih.gov

It is important to note that not all TraN proteins rely on OmpA for their function. For instance, the this compound from the R100 plasmid does not require OmpA for efficient conjugation, highlighting the diversity and specificity of TraN-receptor interactions. nih.govmicrobiologyresearch.org

In addition to outer membrane proteins, lipopolysaccharide (LPS) moieties on the surface of the recipient cell also serve as receptors for the this compound. nih.gov The interaction with LPS is another critical component of mating pair stabilization, contributing to the formation of a stable junction between the donor and recipient cells. nih.gov Evidence suggests that F TraN interacts with both OmpA and LPS to achieve efficient conjugation. nih.gov

The requirement for LPS in the recipient cell has been demonstrated through experiments using recipient strains with deficiencies in their LPS structure. nih.gov In such cases, the efficiency of conjugation mediated by F TraN is significantly reduced. nih.gov This indicates that the interaction with LPS is not redundant but rather plays a distinct and important role in the stabilization process. While the precise molecular details of the TraN-LPS interaction are still being elucidated, it is clear that this interaction, in concert with OmpA binding, is essential for the successful establishment of a mating pair. nih.gov

Recent research has unveiled a remarkable diversity among TraN proteins, with different isoforms exhibiting distinct binding specificities for a range of outer membrane proteins (OMPs) on recipient cells. asm.orgrtihs.orgasm.org These isoforms have been categorized into at least four structural types: TraNα, TraNβ, TraNγ, and TraNδ. asm.orgnih.gov Each of these isoforms has a specific cognate OMP receptor, which dictates the host range of the plasmid encoding it. asm.orgbiorxiv.org

The specific pairings that have been identified are as follows:

TraNα binds to OmpW . asm.orgasm.orgnih.gov

TraNβ interacts with OmpK36 , a major porin in Klebsiella pneumoniae. asm.orgasm.orgnih.gov

TraNγ recognizes OmpA , as seen in the classic F plasmid system. asm.orgasm.orgnih.gov

TraNδ binds to OmpF . asm.orgasm.orgnih.gov

This specific pairing between TraN isoforms and recipient OMPs is a key factor in mediating conjugation species specificity. asm.org For instance, the TraNα encoded by the R100-1 plasmid binds to OmpW in E. coli, while the TraNα from the Salmonella enterica pSLT plasmid can bind to OmpW in both E. coli and Citrobacter rodentium. asm.orgnih.gov Furthermore, it has been shown that TraNβ can also mediate mating pair stabilization by binding to OmpK35, making it the first TraN variant known to bind to more than one OMP in the recipient. asm.orgnih.govbiorxiv.org

The high degree of specificity observed in the interactions between TraN isoforms and their cognate outer membrane protein (OMP) receptors is rooted in subtle yet critical differences in the amino acid sequences of these proteins, particularly within the extracellular loops of the OMPs. microbiologyresearch.orgasm.orgrtihs.orgasm.org These loops are exposed on the surface of the recipient cell and serve as the primary recognition sites for the this compound of the donor cell. nih.govmicrobiologyresearch.org

A compelling example of this molecular specificity is the interaction between TraNα and OmpW. asm.orgnih.gov While the TraNα isoforms from the R100-1 and pSLT plasmids are structurally similar, the former only binds to OmpW in E. coli, whereas the latter can also bind to OmpW in Citrobacter rodentium. asm.orgnih.gov Structural predictions and experimental confirmations have revealed that this difference in binding specificity is attributable to a single amino acid difference in loop 3 of the OmpW protein. asm.orgnih.govbiorxiv.org

Similarly, the interaction between TraNβ and OmpK36 is also highly sensitive to the amino acid sequence of the OMP's external loops. asm.org Insertions of single amino acids into loop 3 of OmpK36 have been shown to significantly impact the efficiency of TraNβ-mediated conjugation. asm.orgnih.gov For example, the insertion of two amino acids (GD) in loop 3 of OmpK36 was found to clash with the β-hairpin loop of TraNβ, thereby preventing mating pair stabilization. biorxiv.org These findings underscore the principle that even minor variations in the primary structure of OMP loops can have profound consequences for the specificity and efficiency of bacterial conjugation. asm.org

Functional Interplay of this compound with Other Conjugation Machinery Components

The this compound does not function in isolation; its role in mating pair stabilization is intricately linked with the functions of other components of the bacterial conjugation machinery. nih.govasm.orgmicrobiologyresearch.org This interplay ensures the coordinated assembly of the conjugation apparatus and the efficient transfer of genetic material.

One of the most critical interactions is with the inner membrane protein TraG . nih.govmicrobiologyresearch.org TraN and TraG are both essential for mating pair stabilization, and it is thought that they form a complex that spans the donor cell envelope. nih.gov While TraN is an outer membrane protein that directly interacts with the recipient cell, TraG is located in the inner membrane. nih.gov A periplasmic portion of TraG is believed to interact with TraN, thereby linking the outer membrane stabilization event with the inner membrane machinery responsible for DNA transport. nih.gov

The function of TraN is also dependent on the preceding actions of the F-pilus . The pilus is responsible for the initial contact with the recipient cell and subsequent retraction to bring the cells into close proximity. microbiologyresearch.org Only after this initial contact and retraction does TraN engage with its receptors on the recipient cell to form a stable mating pair. nih.gov

Furthermore, the activity of TraN can be influenced by other proteins such as TraT , which is involved in surface exclusion. nih.gov However, studies have shown that TraT-dependent surface exclusion is independent of the TraN allele, suggesting that TraT does not block TraN-OmpA interactions directly but may interfere with an earlier stage of conjugation, such as F-pilus recognition. nih.gov

In essence, TraN acts as a crucial bridge, not only physically between the donor and recipient cells but also functionally, by connecting the external recognition and adhesion events with the internal components of the type IV secretion system that ultimately translocates the DNA. microbiologyresearch.org

Synergistic Role with TraG Protein in Mating Pair Stabilization

The stabilization of the mating pair, a critical step in bacterial conjugation, is not mediated by the this compound alone. It functions in a synergistic manner with the TraG protein to form a stable bridge between the donor and recipient cells. nih.gov This collaboration is essential for ensuring the proximity and stability required for the efficient transfer of genetic material.

TraN is an outer membrane protein, positioning it to interact with the recipient cell surface, while TraG is an inner membrane protein. nih.gov This spatial arrangement suggests a model where these two proteins span the periplasmic space, creating a continuous link from the inner membrane of the donor cell to the outer membrane and beyond.

Genetic studies have revealed that both TraN and TraG are indispensable for the formation of stable mating aggregates. nih.gov Mutations in either of these genes lead to a significant reduction in the efficiency of DNA transfer, underscoring their cooperative role. These mating aggregates are characterized by their resistance to shear forces, a testament to the strength of the connection forged by the TraN-TraG complex.

Further investigation into the structure of TraG has identified it as a bifunctional protein. The N-terminal portion of TraG is involved in the assembly of the conjugative pilus, while the C-terminal domain, which resides in the periplasm, is crucial for mating pair stabilization. nih.goviucr.org It is this periplasmic domain of TraG that is thought to interact directly with TraN, forming a protein complex that anchors the two cells together. iucr.org

The proposed mechanism involves TraN, anchored in the outer membrane of the donor cell, making contact with specific receptors, such as the OmpA protein and lipopolysaccharide (LPS) moieties, on the surface of the recipient cell. nih.gov Concurrently, the periplasmic domain of TraG interacts with TraN, solidifying the connection and stabilizing the mating pair. This synergistic action ensures that the fragile initial contact established by the pilus is converted into a robust and lasting junction, paving the way for successful DNA translocation.

The following table summarizes the key characteristics and functions of TraN and TraG in their synergistic role:

ProteinCellular LocationKey Functional Domain(s)Primary Role in Mating Pair Stabilization
TraN Outer MembraneExternal loopsInteracts with recipient cell surface receptors (e.g., OmpA, LPS)
TraG Inner MembraneC-terminal periplasmic domainInteracts with TraN in the periplasm, anchoring the complex

Coordination with Pilus Assembly and Pilus Retraction Processes

The function of the this compound in mating pair stabilization is intricately coordinated with the dynamic processes of pilus assembly and retraction. The conjugative pilus is the primary apparatus for initiating contact with a recipient cell. Once contact is made, the pilus retracts, drawing the donor and recipient cells into close proximity. It is at this juncture that TraN, in concert with TraG, plays its pivotal role.

The process can be conceptualized as a sequential, multi-step event:

Pilus Extension and Contact: The donor cell extends a conjugative pilus, which probes the environment for a suitable recipient cell.

Pilus Retraction: Upon successful contact with a recipient cell, the pilus retracts, effectively reeling the recipient cell in and bringing the outer membranes of the two cells into close apposition.

Mating Pair Stabilization: With the cells in close proximity, the TraN-TraG complex takes over from the pilus. TraN on the donor cell surface engages with its cognate receptors on the recipient cell, and this interaction is stabilized by the association of TraN with the periplasmic domain of TraG. This forms a stable, shear-resistant mating bridge.

This coordinated sequence of events highlights a clear division of labor. The pilus machinery is responsible for the initial, long-range search and capture of a recipient, while the TraN-TraG system is specialized for the subsequent, short-range, and robust stabilization of the cellular junction. nih.gov

The transition from a pilus-mediated contact to a TraN-TraG-stabilized junction is a critical regulatory checkpoint in the conjugation process. While the precise signaling mechanisms that trigger this handover are still under investigation, it is evident that the retraction of the pilus is a prerequisite for the function of TraN.

The table below outlines the sequential roles of the pilus and the TraN-TraG complex in the establishment of a mating pair:

StagePrimary MachineryFunctionOutcome
Initiation Pilus Assembly/ExtensionProbing for and making initial contact with a recipient cellReversible attachment of donor and recipient cells
Cell-Cell Proximity Pilus RetractionDrawing the donor and recipient cells close togetherClose apposition of the outer membranes
Stabilization TraN-TraG ComplexFormation of a stable, shear-resistant bridge between cellsIrreversible mating pair formation ready for DNA transfer

Genetic Organization and Transcriptional Regulation of Tran Gene Expression

Genomic Localization of traN within Conjugative Plasmids

The location of the traN gene within the plasmid genome is highly conserved in certain plasmid families, reflecting its essential function in the conjugation process.

In F-like plasmids, such as the F plasmid of Escherichia coli and the R100-1 plasmid, the transfer genes are organized into a large, multicistronic operon spanning approximately 33.3 kb. researchgate.net This operon encodes the majority of the proteins required for forming the conjugation machinery. oup.com The traN gene is located within this extensive tra operon. nih.gov Specifically, in the F plasmid, the traN coding sequence is found between nucleotides 12997 to 14802 of the operon. nih.gov The TraN protein product in these plasmids is an outer membrane protein involved in mating pair stabilization (MPS), a critical step that ensures a close and stable connection between the donor and recipient cells for efficient DNA transfer. nih.govwikipedia.org Homologs of the traN gene are also present in other closely related F-like plasmids, such as ColB2. nih.gov

Table 1: Genomic Position of traN in F-like Plasmids

Plasmid Gene Location within tra Operon Protein Product Function
F Plasmid traN Nucleotides 12997-14802 Mating Pair Stabilization
R100-1 traN Homologous position to F plasmid Mating Pair Stabilization

| ColB2 | traN | Homologous position to F plasmid | Mating Pair Stabilization |

Homologs of the traN gene are also found in other types of broad-host-range plasmids, indicating a conserved function across different plasmid incompatibility groups. In the broad-host-range Inc18 plasmid pIP501, the conjugative type IV secretion system (T4SS) is encoded by a single operon containing 15 transfer genes (traA to traO). frontiersin.orgnih.gov Within this organization, the traN gene is the penultimate gene of the operon. frontiersin.orgnih.govresearchgate.net Unlike the outer membrane protein of F-like plasmids, the this compound of pIP501 is a small, cytosolic monomeric protein. frontiersin.orgresearchgate.net Research has also identified TraN homologs in plasmids belonging to the RepA_N and Rep_3 families. frontiersin.org While IncP-1 plasmids are a well-studied group of broad-host-range plasmids known to replicate in virtually all Gram-negative bacteria, detailed characterization of a traN homolog within their canonical backbones is not extensively documented in the provided research. nih.govfrontiersin.orgresearchgate.net

Transcriptional Control Mechanisms Governing traN Gene Expression

The expression of the traN gene is tightly regulated to control the energy-intensive process of conjugation. This regulation occurs primarily at the transcriptional level through the action of specific promoters and regulatory proteins.

In the context of the pIP501 plasmid, a specific promoter has been identified upstream of the traN gene. oup.com This promoter, designated PtraNO, controls the expression of both traN and the downstream traO gene. frontiersin.orgnih.govresearchgate.net The activity of this promoter is a key control point for the expression of the this compound itself. frontiersin.org

Interestingly, the this compound of plasmid pIP501 not only functions in conjugation but also acts as a transcriptional regulator, specifically as a repressor of the conjugative transfer system. researchgate.netoup.com Deletion of the traN gene in pIP501 results in the upregulation of transfer factors and leads to significantly enhanced conjugative transfer frequencies. researchgate.netoup.com This demonstrates that TraN is a key factor in downregulating the pIP501 transfer system. nih.gov The protein exhibits structural similarities to transcriptional regulators of the MerR family. researchgate.net

The regulatory function of the pIP501 this compound is mediated by its direct binding to specific DNA sequences on the plasmid. frontiersin.orgoup.com Two distinct binding sites for TraN have been identified:

An original binding site (oBS) located upstream of the main tra operon promoter. frontiersin.orgnih.gov This site is a 34-base-pair sequence situated 69 bp upstream of the origin of transfer (oriT), partially overlapping with it. frontiersin.org

A second specific binding site is located upstream of the PtraNO promoter. frontiersin.orgoup.com By binding to this site, TraN autoregulates its own expression and also controls the expression of the traO gene. frontiersin.orgnih.govresearchgate.net

This dual-binding mechanism allows TraN to act as a comprehensive repressor, controlling both the main transfer operon and its own regulatory module. frontiersin.orgoup.com

Table 2: this compound Regulatory Actions on Plasmid pIP501

Regulator Target DNA Site Location of Site Regulatory Action
This compound Original Binding Site (oBS) Upstream of main tra operon promoter, near oriT Repression of conjugation

| This compound | Second Binding Site | Upstream of PtraNO promoter | Repression of traN and traO expression |

Compound and Gene Table

NameType
TraNProtein
TraAProtein
TraOProtein
traNGene
traA-traOGene Operon
oriTDNA Region (Origin of Transfer)
PtraNODNA Region (Promoter)
R100-1Plasmid
F plasmidPlasmid
pIP501Plasmid
ColB2Plasmid
RepA_NPlasmid Family
Rep_3Plasmid Family
Inc18Plasmid Incompatibility Group
IncP-1Plasmid Incompatibility Group
MerRProtein Family

This compound as a Transcriptional Regulator (e.g., pIP501)

Impact of this compound-DNA Interactions on Downregulation of Conjugative Transfer

In certain plasmid systems, such as the broad-host-range Inc18 plasmid pIP501, the this compound functions as a key transcriptional regulator, actively downregulating the process of conjugative transfer. frontiersin.org This contrasts with the function of TraN in other systems like the F plasmid, where it is an outer membrane protein involved in mating pair stabilization. nih.govnih.gov The pIP501 TraN is a small cytosolic protein that acts as a repressor of the conjugative transfer system. nih.gov Deletion of the traN gene in this plasmid leads to an upregulation of transfer factors and a significant enhancement of conjugative transfer, highlighting its repressive function. nih.gov

TraN exerts its regulatory effect by directly binding to a specific DNA sequence. nih.gov This preferred 34-base pair binding site is located 69 base pairs upstream of the origin of transfer (oriT), where conjugation is initiated. frontiersin.org By binding to this site, which partially overlaps the promoter of the main transfer operon (Ptra), TraN effectively represses the transcription of the tra genes required for building the type IV secretion system (T4SS) that mediates DNA transfer. frontiersin.org

The significance of this protein-DNA interaction has been substantiated through site-directed mutagenesis studies targeting the amino acid residues of TraN involved in DNA binding. frontiersin.org Exchanging key residues with alanine was shown to significantly alter the protein's DNA binding affinity, which in turn directly correlated with the rate of plasmid transfer. frontiersin.org

Table 1: Impact of TraN Variants on DNA Binding Affinity and pIP501 Transfer Rates
TraN VariantDescriptionRelative DNA Binding AffinityEffect on Conjugative Transfer RateReference
Wild-Type TraNNative this compound.NormalBasal level of repression (downregulation). frontiersin.org
ΔtraNDeletion of the traN gene.N/A (no protein)Highly enhanced transfer (de-repressed). nih.gov
TraN_R23A-N24A-Q28ATriple amino acid substitution in the DNA-binding domain.Significantly LowerHighest transfer rates observed. frontiersin.org
TraN_H82A-R86ADouble amino acid substitution in the DNA-binding domain.Significantly LowerHigh transfer rates. frontiersin.org
TraN_G100A-K101ADouble amino acid substitution in the DNA-binding domain.Significantly LowerHigh transfer rates. frontiersin.org

These findings confirm that the interaction between TraN and its DNA binding site is crucial for its function as a downregulator of pIP501 transfer. frontiersin.org The specific residues R23, N24, Q28, H82, R86, G100, and K101 are instrumental in this process. frontiersin.org By modulating the expression of the transfer machinery, TraN allows the plasmid to control the metabolic burden associated with conjugation. oup.com

Regulation by Other Plasmid-Encoded Factors

The expression and function of the traN gene are not isolated but are integrated into a larger regulatory network controlled by other factors encoded on the same plasmid. This ensures that the energetically costly process of conjugation is tightly controlled. oup.com

In the pIP501 plasmid system, the regulation of the tra operon, which includes traN, is a concerted effort between TraN and the plasmid-encoded relaxase, TraA. frontiersin.orgfrontiersin.org TraA, the first gene in the operon, is known to bind to the main Ptra promoter and negatively regulate the transcription of the entire operon. frontiersin.org TraN works in conjunction with TraA to reduce transcription from this Ptra promoter. frontiersin.org Furthermore, TraN also acts as an autoregulator by binding to a second promoter, PtraNO, located upstream of its own gene, thereby repressing the expression of traN and traO. frontiersin.orgfrontiersin.org

Table 2: Plasmid-Encoded Regulators of the traN-containing Operon
Plasmid SystemRegulatorType of ProteinRegulatory ActionTargetReference
pIP501 (Inc18)TraARelaxaseNegative (Repression)Ptra promoter frontiersin.org
pIP501 (Inc18)TraNDNA-binding proteinNegative (Repression)Ptra promoter and PtraNO promoter frontiersin.org
F-plasmidTraJActivatorPositive (Activation)PY promoter of the tra operon researchgate.net
F-plasmidTraYDNA-binding proteinPositive (Activation) and Negative (Autorepression)PY promoter and PM promoter researchgate.net

In the context of the prototypical F-plasmid, the regulatory circuit is different but equally complex. The entire 33-kb tra operon, which contains the traN gene, is primarily activated by the plasmid-encoded protein TraJ. researchgate.net TraJ functions by counteracting the repressive effects of a host-encoded factor, H-NS, at the main tra operon promoter, PY. researchgate.net Another plasmid-encoded protein, TraY, also participates in activating the tra operon at the PY promoter. researchgate.net These activators are essential for the transcription of the tra genes, including traN, demonstrating that in this system, other plasmid factors are required to turn on gene expression, in contrast to the repressive role of TraN in the pIP501 system. researchgate.net

Comparative Biology and Evolutionary Dynamics of Tran Protein

Sequence Conservation and Divergence among TraN Protein Homologs across Bacterial Species

The this compound exhibits a remarkable pattern of sequence conservation and divergence among its homologs in different bacterial species and plasmids. This mosaic structure is intimately linked to its dual function: maintaining a conserved core function essential for conjugation while adapting to interact with diverse recipient cells.

This central divergent region is exposed on the bacterial cell surface and is directly involved in recognizing and binding to specific receptors on the recipient cell, such as outer membrane proteins (OMPs). nih.gov The variability in this region is a key determinant of the host range of a given plasmid. The conserved C-terminal domain, on the other hand, is crucial for the structural integrity and fundamental function of TraN in the mating pair stabilization process. nih.gov This region is rich in conserved cysteine residues, suggesting their importance in maintaining the protein's tertiary structure through disulfide bonds. nih.gov

TraN Homologs ComparedOverall Sequence Similarity (%)Overall Sequence Identity (%)Location of Divergent Region (Amino Acid Residues)Location of Conserved Regions
F plasmid vs. R100-1 plasmid82.373.6F: 162-333; R100-1: 162-348N-terminus and C-terminus

Phylogenetic Relationships and Classification of this compound Variants/Isoforms

The sequence diversity observed in the this compound has led to the identification of several distinct variants, or isoforms, which can be classified based on their sequence and structural similarities. Recent studies have identified at least seven different TraN sequence types, which are further categorized into four main structural groups: TraNα, TraNβ, TraNγ, and TraNδ. nih.govrtihs.orgbiorxiv.orgnih.gov This classification is primarily based on the structural differences in the variable "tip" region of the protein, which is responsible for receptor recognition. nih.gov

The phylogenetic distribution of these TraN variants is linked to specific plasmids and bacterial species. For example, the TraNγ group includes the this compound from the F plasmid of Escherichia coli. nih.gov The TraNα group comprises variants from the R100-1 plasmid and the pSLT plasmid of Salmonella enterica. nih.gov The TraNβ group includes TraN from the pKpQIL plasmid found in Klebsiella pneumoniae. nih.gov The TraNδ group consists of other identified variants. nih.gov This phylogenetic clustering highlights the co-evolution of TraN with the plasmids that encode them and the bacterial hosts they inhabit.

TraN Structural GroupTraN Sequence Type (Isotype)Example PlasmidBacterial Species ExampleKnown Recipient Cell Receptor
TraNαTraNα1R100-1Escherichia coliOmpW
TraNα2pSLTSalmonella enterica
TraNβ-pKpQILKlebsiella pneumoniaeOmpK36, OmpK35
TraNγ-F plasmidEscherichia coliOmpA
TraNδ---OmpF

Evolutionary Implications for Plasmid Host Range and Conjugation Specificity

The evolution of different TraN isoforms has significant consequences for the host range of conjugative plasmids and the specificity of the conjugation process. The interaction between the this compound on the donor cell and a specific OMP on the recipient cell is a critical checkpoint for successful mating pair stabilization. nih.govbiorxiv.org The specificity of this interaction directly influences which bacterial species can act as recipients for a particular plasmid.

For instance, the TraNγ protein of the F plasmid specifically recognizes and binds to the OmpA protein on the surface of E. coli recipient cells. nih.govnih.gov In contrast, the this compound from the R100-1 plasmid (a TraNα variant) does not rely on OmpA for efficient conjugation. nih.gov This difference in receptor preference contributes to the host range differences observed between these two F-like plasmids.

Recent research has further elucidated these specific pairings: TraNα variants bind to OmpW, TraNβ to OmpK36 and OmpK35, and TraNδ to OmpF. nih.govnih.gov The evolution of these distinct TraN-OMP interactions allows plasmids to adapt to new host environments. A mutation in the variable region of TraN can potentially alter its receptor specificity, thereby expanding or shifting the plasmid's host range. This evolutionary plasticity is a key factor in the horizontal gene transfer of traits such as antibiotic resistance across different bacterial populations. The diversity of TraN isoforms and their cognate receptors creates a complex network of interactions that shapes the flow of genetic information in microbial communities.

This compound as a Hallmark of F-Type IV Secretion Systems

The this compound is considered a hallmark of F-type IV secretion systems. nih.gov While other components of the T4SS are conserved across different types (e.g., P-type, I-type), TraN is a defining feature of the F-type systems. nih.gov Its presence in the transfer region of a conjugative plasmid is a strong indicator that the plasmid utilizes an F-like conjugation machinery.

The F-type T4SS is a complex molecular machine responsible for the assembly of the F-pilus and the subsequent transfer of DNA. TraN, along with other F-specific proteins, contributes to the unique characteristics of this secretion system. Its role in mating pair stabilization is a crucial step that follows the initial contact established by the F-pilus, ensuring a stable connection between the donor and recipient cells for efficient DNA translocation.

The conservation of TraN among a wide variety of F-like plasmids found in different bacterial species underscores its fundamental importance to this mode of conjugation. From a practical standpoint, the traN gene can be used as a genetic marker to identify and classify F-type plasmids in genomic and metagenomic datasets. This is particularly relevant for tracking the spread of F-like plasmids that carry virulence factors or antibiotic resistance genes in clinical and environmental settings.

Advanced Methodologies for Tran Protein Research

Genetic Manipulation and Mutagenesis Strategies for traN Gene Studies

Genetic manipulation and mutagenesis are fundamental tools for understanding the role of specific genes and the functional domains of their protein products. For traN, these strategies help to identify regions critical for its activity in mating pair stabilization and interaction with recipient cells.

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis allows researchers to introduce specific amino acid substitutions at defined positions within the TraN protein. This technique is invaluable for probing the contribution of individual residues or small clusters of amino acids to protein function or interaction with other molecules nih.govsci-hub.se. By altering specific sites within predicted functional domains, researchers can assess the impact of these changes on TraN activity in processes like conjugation or receptor binding nih.gov. For instance, studies on other proteins have used site-directed mutagenesis to reveal residues essential for DNA binding or protein-protein interactions nih.govnih.gov. While specific detailed research findings on TraN functional domains solely using site-directed mutagenesis were not extensively detailed in the search results, the principle of this method is broadly applicable to identifying key residues involved in TraN's interactions with recipient cell components or other transfer proteins.

Deletion Analysis and Complementation Assays

Deletion analysis involves creating modified versions of the traN gene with specific segments removed. This helps to delineate the regions of the gene and, consequently, the protein that are essential for its function nih.govnih.gov. By testing the ability of these deletion constructs to complement a traN null (B1181182) mutation (where the gene is completely inactivated), researchers can determine which deleted regions abolish or reduce TraN activity nih.govnih.govoup.com.

Complementation assays are typically performed by introducing the modified traN gene (in trans, meaning on a separate plasmid) into a bacterial strain lacking a functional chromosomal or plasmid-encoded traN gene nih.govnih.govoup.com. The ability of the introduced gene to restore the wild-type phenotype (e.g., efficient conjugation) indicates that the modified gene product is functional nih.govoup.com.

Research using deletion analysis of F traN suggested that a central portion of the protein (amino acids 162 to 333) might be responsible for the receptor specificity displayed by F TraN nih.gov. A truncated TraN of 399 amino acids was found to provide reasonable levels of complementation, suggesting it contained sufficient information for TraN function nih.gov. Studies have also used in-frame deletion mutants of traN to avoid polar effects on downstream genes in the tra operon, followed by complementation with the traN gene in trans to confirm the role of TraN in conjugation efficiency oup.com.

Here is a conceptual table illustrating deletion analysis and complementation assay results, based on the principles described:

TraN ConstructDeleted Region (Amino Acids)Complementation of ΔtraNImplication for Function
Wild-type TraNNoneYesFull function
Truncated TraN (399 aa)C-terminal (aa 400-602)Yes (reasonable levels)C-terminus not essential
Deletion in central regionSpecific central segmentReduced or abolishedCentral region important
Full ΔtraN knockoutEntire geneNoEssential for phenotype

Biochemical and Biophysical Approaches for this compound Characterization

Biochemical and biophysical methods provide insights into the molecular properties of this compound, including its interactions with other molecules and its three-dimensional structure.

Protein-Protein Interaction Assays (e.g., Cross-linking, Pull-down)

Understanding which proteins TraN interacts with is crucial for deciphering its mechanism of action in mating pair stabilization. Protein-protein interaction assays like cross-linking and pull-down experiments are employed for this purpose frontiersin.orgthermofisher.comabcam.com.

Cross-linking involves using chemical reagents to form covalent bonds between proteins that are in close proximity, effectively "freezing" transient or weak interactions that might be lost during standard purification steps thermofisher.comabcam.comresearchgate.net. These cross-linked complexes can then be isolated and the interacting partners identified, often by mass spectrometry abcam.comresearchgate.net. This technique can provide insights into the spatial organization of protein complexes abcam.com.

Pull-down assays are an in vitro method used to determine if two or more proteins bind directly thermofisher.comabcam.com. Typically, one protein, the "bait," is immobilized on a solid support (often via an affinity tag), and a mixture of potential interacting proteins, the "prey," is passed over the immobilized bait thermofisher.comabcam.com. Proteins that bind to the bait are retained and can be subsequently eluted and identified thermofisher.comabcam.com. Pull-down assays can be used to confirm predicted interactions or identify novel binding partners abcam.com. Studies have used pull-down assays combined with immunoblotting and mass spectrometry to identify potential Type IV Secretion System (T4SS) interaction partners of TraN frontiersin.org.

Protein-DNA Interaction Studies (e.g., Microscale Thermophoresis)

While TraN is primarily known for its role in mating pair stabilization through protein-protein interactions, some studies suggest potential, albeit less characterized, interactions with DNA, particularly in the context of regulating tra gene expression nih.gov. Techniques like Microscale Thermophoresis (MST) can be used to quantify the binding affinity between proteins and DNA frontiersin.orgnih.govresearchgate.net.

Here is a conceptual table illustrating MST data for TraN-DNA interaction, based on the findings:

TraN VariantDNA SubstrateKd (nM)Correlation with Transfer Rate
Wild-type TraNCognate Binding Site DNALowHigh
TraN Variant 1Cognate Binding Site DNAHigherLower
TraN Variant 2Cognate Binding Site DNAVery HighSignificantly Lower
Wild-type TraNRandom DNANo bindingNot applicable

Note: Kd values are illustrative and would vary depending on the specific protein and DNA sequence.

Structural Characterization Techniques (e.g., Cryo-Electron Microscopy/Tomography for complex insights)

Determining the three-dimensional structure of TraN, especially within the context of the larger conjugative transfer machinery, is essential for understanding its function at a molecular level. Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET) are powerful techniques for visualizing the structures of proteins and protein complexes, often in their native or near-native environments springernature.combdjn.orgcreative-biostructure.com.

Cryo-EM involves flash-freezing samples in a thin layer of vitreous ice and imaging them with an electron microscope creative-biostructure.com. Single-particle analysis of Cryo-EM data can yield high-resolution structures of purified protein complexes creative-biostructure.comresearchgate.net. Cryo-ET extends this by collecting images of a tilted sample series to reconstruct a 3D volume, allowing visualization of cellular features and macromolecular complexes in situ springernature.combdjn.orgcreative-biostructure.com. This is particularly valuable for studying large, complex structures like the bacterial conjugative apparatus, which are often difficult to purify intact springernature.comresearchgate.net.

While specific high-resolution structures of this compound alone or within the complete conjugative machinery determined solely by Cryo-EM/ET were not prominently detailed in the provided search results, these techniques are increasingly applied to study bacterial secretion systems and large protein complexes involved in DNA transfer, for which TraN is a component springernature.comresearchgate.net. The 1.9 Å co-crystal structure of Enterococcus TraN bound to its cognate DNA binding site has been reported, providing detailed insights into its DNA binding mode as a variation of the helix-turn-helix motif nih.gov. This highlights the power of structural techniques in understanding specific aspects of TraN function. Cryo-EM and Cryo-ET hold significant potential for revealing the architecture of the mating pair stabilization complex involving TraN and its interaction partners on the recipient cell surface.

Functional Assays for Assessing Conjugation Efficiency

Quantitative measurement of plasmid transfer rates, also known as conjugation frequency, is a fundamental assay for assessing conjugation efficiency. This typically involves mixing donor cells (carrying the conjugative plasmid with traN) and recipient cells under controlled conditions that promote conjugation. nih.govfrontiersin.orgresearchgate.netarxiv.org After a defined mating period, the mixture is plated on selective media that allow for the differential growth of donors, recipients, and transconjugants (recipient cells that have received the plasmid). nih.govfrontiersin.orgarxiv.org

The plasmid transfer frequency is commonly calculated as the ratio of the number of transconjugants to the number of recipients or donors. nih.govfrontiersin.org

Classical methods involve manual counting of colony-forming units (CFUs) on selective plates, which can be tedious and time-consuming, especially when analyzing multiple samples or conditions. nih.govfrontiersin.org This approach often requires plating serial dilutions to obtain countable plates. nih.govfrontiersin.org

More advanced and high-throughput methods have been developed to overcome the limitations of classical plating. One such method estimates CFU values from bacterial growth curves in liquid cultures, typically measured by optical density (OD600). nih.govfrontiersin.org This high-throughput real-time conjugation system (RTCS) allows for rapid testing of numerous donor-recipient pairings simultaneously, often in 96-well plates. biorxiv.orgrtihs.orgasm.org The quantification of donors, recipients, and transconjugants is estimated from the time required to reach a specific OD600 threshold value in their respective growth curves, based on established correlations between CFU/mL and the time to reach a certain OD. nih.govfrontiersin.org

Studies utilizing these quantitative methods have shown that the presence and specific isoform of TraN significantly impact conjugation efficiency and recipient species specificity. oup.combiorxiv.orgrtihs.orgasm.org For example, different TraN isoforms have been shown to mediate efficient conjugation into specific bacterial species or strains by interacting with different OMP receptors in the recipient cell. oup.combiorxiv.orgrtihs.orgasm.org

While specific numerical data tables were not extensively detailed in the search results beyond descriptions of experimental setups and findings, the principle involves comparing conjugation frequencies (Transconjugants/Recipient or Transconjugants/Donor) between strains with functional traN and traN mutants, or strains expressing different TraN variants. A hypothetical data representation based on the search descriptions could illustrate the impact of TraN on conjugation efficiency:

Donor StrainRecipient StrainTraN StatusConjugation Frequency (Transconjugants/Recipient)
E. coli (F+)E. coli (F-)Wild-type TraN~10⁻¹ to 10⁰
E. coli (F+)E. coli (F-)traN mutant< 10⁻⁶
E. coli (pKpQIL)K. pneumoniaeTraNβHigh
E. coli (pKpQIL)E. coliTraNβLow

Note: The values in this table are illustrative, based on the qualitative descriptions of significantly decreased transfer in traN mutants and differential efficiency mediated by TraN isoforms. uniprot.orgnih.govbiorxiv.orgrtihs.org

Analysis of mating aggregate formation and stability provides insights into the physical interaction between donor and recipient cells, a process significantly influenced by TraN. TraN, along with TraG, is crucial for the stabilization of mating pairs after the initial pilus-mediated contact. oup.comuniprot.orgnih.govualberta.ca These stable aggregates, also referred to as mating junctions, are characterized by intimate wall-to-wall contact and are resistant to shear forces. oup.comnih.gov

Methods for analyzing mating aggregates include microscopy techniques, such as electron microscopy, which can visualize the physical association between donor and recipient cells. nih.gov By examining mixtures of donor and recipient cells under a microscope, researchers can observe the formation of multicellular aggregates and assess their size and stability over time. nih.gov

Mutations in traN have been shown to affect the formation of these contact-specific mating aggregates without necessarily affecting pilus production, indicating TraN's distinct role in stabilization beyond initial contact. oup.comnih.gov Assays can quantify the degree of aggregation in bacterial cultures by measuring the proportion of cells involved in aggregates or by assessing the resistance of aggregates to mechanical disruption (e.g., by vortexing).

The stability of mating aggregates is directly linked to the efficiency of DNA transfer. researchgate.net A stable mating pair ensures sufficient time for the relaxosome to prepare the plasmid DNA and for the type IV secretion system (T4SS) to transfer the DNA into the recipient cell. TraN's interaction with recipient cell surface components, such as OmpA and lipopolysaccharide (LPS), is critical for this stabilization. uniprot.orgmicrobiologyresearch.orgnih.govnih.govualberta.ca

Experimental approaches might involve:

Mixing donor and recipient cells and observing aggregate formation over time using light microscopy.

Quantifying the size and number of aggregates in wild-type strains compared to traN mutants.

Subjecting mating mixtures to varying degrees of shear force and measuring the remaining aggregation or conjugation efficiency.

While specific quantitative data tables for mating aggregate stability assays were not detailed, research findings consistently indicate that functional TraN is required for the formation of stable mating aggregates. oup.comnih.govnih.govnih.gov A lack of functional TraN leads to greatly decreased conjugative transfer, highlighting the importance of stable mating pair formation mediated by TraN. uniprot.orgnih.gov

Donor StrainRecipient StrainTraN StatusMating Aggregate FormationAggregate StabilityConjugation Efficiency
E. coli (F+)E. coli (F-)Wild-type TraNRobust aggregationHighHigh
E. coli (F+)E. coli (F-)traN mutantReduced/Unstable aggregatesLowGreatly Decreased

Note: This table is illustrative, reflecting the described correlation between TraN, aggregate formation/stability, and conjugation efficiency. oup.comuniprot.orgnih.govnih.gov

Future Directions and Emerging Research Avenues in Tran Protein Biology

High-Resolution Structural Elucidation of TraN Protein, Solitary and in Complex

A significant area of future research involves determining the high-resolution structures of this compound, both in isolation and in complex with its interacting partners, particularly recipient outer membrane proteins (OMPs) and components of the conjugative machinery. Achieving high-resolution structural data is fundamental to understanding protein function and interactions researchgate.netnih.gov. Techniques such as cryo-electron microscopy (cryo-EM) have revolutionized structural biology, enabling high-resolution insights into biological macromolecules, including membrane proteins and large protein complexes nih.govebi.ac.uknih.govdntb.gov.uanih.gov. While challenges exist in applying cryo-EM to smaller proteins, advancements in using rigid imaging scaffolds are expanding its capabilities nih.gov. Elucidating the detailed 3D structure of TraN and its complexes will provide a molecular blueprint for understanding its role in mating pair stabilization and inform the rational design of molecules that can modulate its activity. An entry related to this compound (EMD-2233) exists in the Electron Microscopy Data Bank (EMDB), suggesting ongoing structural investigations touro.edu.

Detailed Molecular Mechanisms of this compound-Recipient Receptor Binding Specificity

Further research is needed to fully elucidate the intricate molecular mechanisms governing the specific binding between this compound isoforms in the donor cell and their cognate OMP receptors on the recipient cell surface unica.it. Studies have identified several specific pairings, such as TraNα with OmpW, TraNβ with OmpK36, TraNγ with OmpA, and TraNδ with OmpF, highlighting the diversity in receptor recognition uniprot.orgchemrxiv.orgumich.edurcsb.org. The central region of TraN appears to be crucial for this receptor specificity researchgate.net. Future work will likely focus on atomic-level details of these interactions, potentially involving techniques like X-ray crystallography of co-crystals or high-resolution cryo-EM of TraN-receptor complexes. Understanding how subtle sequence differences in OMP receptors impact TraN-mediated conjugation efficiency is also a key area umich.edurcsb.org. Such detailed mechanistic insights are essential for developing strategies to interfere with these interactions.

Comprehensive Mapping and Functional Characterization of this compound Interaction Networks

Mapping the complete network of proteins that interact with TraN within the bacterial cell is a critical future direction. Understanding these protein-protein interactions (PPIs) is vital for comprehending the cellular pathways in which TraN participates scielo.brnih.govuniprot.orgnih.gov. Techniques like yeast two-hybrid (Y2H) and affinity purification coupled to mass spectrometry (AP-MS) are powerful tools for identifying protein interaction partners on a large scale scielo.bruniprot.orgnih.govfrontiersin.org. Public databases like DIP and IntAct already list interactors for this compound, indicating that initial mapping efforts are underway touro.edu. Future research aims for a more comprehensive mapping of the TraN interactome and detailed functional characterization of identified interaction partners to understand how TraN integrates into the broader conjugative machinery and other potential cellular processes.

Exploration of Additional or Ancillary Roles of this compound Beyond Mating Pair Stabilization

While the primary and well-established function of this compound is its essential role in mating pair stabilization during bacterial conjugation, future research may explore the possibility of additional or ancillary roles. Although the provided search results primarily focus on its function in stabilizing the donor-recipient mating pair for efficient DNA transfer uniprot.orgchemrxiv.orgumich.edurcsb.orgresearchgate.netuniprot.orguniprot.orguniprot.orguniprot.org, some proteins are known to have "moonlighting functions" beyond their primary roles. Investigating whether TraN is involved in other cellular processes, perhaps related to membrane structure, cell wall integrity, or signaling pathways, could reveal novel aspects of its biology. This could involve phenotypic analysis of traN mutants under various stress conditions or unbiased proteomic approaches to identify novel binding partners not directly related to conjugation.

Therapeutic and Biotechnological Implications in Modulating Horizontal Gene Transfer

Given the significant contribution of bacterial conjugation, mediated by proteins like TraN, to the horizontal transfer of genes, including those conferring antibiotic resistance, research into modulating TraN activity holds considerable therapeutic and biotechnological potential unica.ituniprot.orgumich.edurcsb.org. Future directions include the development of molecules, such as this compound agonists or antagonists, that can influence the efficiency and frequency of DNA transfer unica.it. Agonists could potentially be used to enhance the transfer of beneficial genes, while antagonists could serve as a strategy to limit the spread of undesirable genes like antibiotic resistance determinants unica.it. Beyond combating antibiotic resistance, modulating HGT through targeting TraN could have applications in biotechnology, such as optimizing conjugation-based methods for genetic engineering in bacteria unica.it. The broader field of horizontal gene transfer has already shown implications in gene therapy approaches, and while TraN is specific to conjugation, understanding and manipulating this key mediator of HGT can contribute to these advanced applications.

Q & A

Q. How can cross-species functional analysis of this compound address challenges in genetic divergence?

  • Methodological Answer : Use sequence alignment tools (e.g., BLASTP) to identify homologs with >30% identity. For low-homology species, apply deep mutational scanning to map functional residues and validate with in vitro activity assays (e.g., ATPase activity for conjugation motors) . Integrate structural predictions to infer conserved functional motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.